molecular formula C14H23N5O B2963316 N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide CAS No. 1797328-17-6

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide

Cat. No.: B2963316
CAS No.: 1797328-17-6
M. Wt: 277.372
InChI Key: WTOGAHJDWYOBSG-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinyl ring substituted with a propionamide group and a methylpiperazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable pyrimidine derivative and an amine source

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidines or piperazines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological research, particularly in studies involving enzyme inhibition or receptor binding.

Industry: Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide: Similar structure but lacks the methyl groups at positions 4 and 6.

  • N-(4,6-dimethyl-2-(piperazin-1-yl)pyrimidin-5-yl)propionamide: Similar structure but without the methyl group on the piperazine ring.

Uniqueness: N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-5-12(20)17-13-10(2)15-14(16-11(13)3)19-8-6-18(4)7-9-19/h5-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOGAHJDWYOBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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